molecular formula C13H19NO3 B1203602 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-

1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-

Cat. No.: B1203602
M. Wt: 237.29 g/mol
InChI Key: VMFUYWSNWQYUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhalonine is a member of isoquinolines.

Scientific Research Applications

Beta-Adrenoceptor Agents

  • Tetrahydroisoquinoline derivatives, specifically methylated analogues of trimetoquinol, have shown notable activity as beta-adrenergic agents, particularly as beta 2-agonists. The threo isomer of these compounds has been identified as a potent and selective beta 2 stimulant in the tetrahydroisoquinoline class (Sober et al., 1981).

Therapeutics and Drug Discovery

  • Tetrahydroisoquinolines, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been explored for various therapeutic activities, with notable success in drug discovery for cancer and central nervous system (CNS) disorders. These compounds are also potential candidates for treating infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Radioligand Binding Studies

  • Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, showing relevance in studies involving Ca2+-activated K+ channels (Graulich et al., 2006).

Neuroprotection

  • Studies indicate that 1-methyl-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects against various neurotoxins in cultured rat mesencephalic neurons. This research suggests potential applications in the development of treatments for Parkinson's disease (Kotake et al., 2005).

Antidepressant-like Activity

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline has demonstrated significant antidepressant-like effects and neuroprotective activity. It has potential as a treatment for depression with a favorable safety profile (Możdżeń et al., 2019).

Anticancer Agents

  • Substituted tetrahydroisoquinolines have been synthesized and evaluated for anticancer activities, particularly against breast cancer cell lines, indicating their potential as pharmaceutical agents in cancer treatment (Redda et al., 2010).

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

6,7,8-trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19NO3/c1-8-11-9(5-6-14-8)7-10(15-2)12(16-3)13(11)17-4/h7-8,14H,5-6H2,1-4H3

InChI Key

VMFUYWSNWQYUTG-UHFFFAOYSA-N

SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)OC

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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